Cas no 2229617-70-1 (3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-hydroxypropanoic acid)
3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-hydroxypropanoic acid
- EN300-1874756
- 2229617-70-1
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- Inchi: 1S/C14H19NO6/c1-14(2,3)21-13(20)15-10-5-4-9(16)6-8(10)7-11(17)12(18)19/h4-6,11,16-17H,7H2,1-3H3,(H,15,20)(H,18,19)
- InChI Key: LPHXCHCFAFBSOK-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1CC(C(=O)O)O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 297.12123733g/mol
- Monoisotopic Mass: 297.12123733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 116Ų
3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1874756-0.05g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-hydroxypropanoic acid |
2229617-70-1 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1874756-0.1g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-hydroxypropanoic acid |
2229617-70-1 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1874756-0.25g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-hydroxypropanoic acid |
2229617-70-1 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1874756-0.5g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-hydroxypropanoic acid |
2229617-70-1 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1874756-1.0g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-hydroxypropanoic acid |
2229617-70-1 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1874756-2.5g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-hydroxypropanoic acid |
2229617-70-1 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1874756-5.0g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-hydroxypropanoic acid |
2229617-70-1 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1874756-10.0g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-hydroxypropanoic acid |
2229617-70-1 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1874756-1g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-hydroxypropanoic acid |
2229617-70-1 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1874756-5g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-hydroxypropanoic acid |
2229617-70-1 | 5g |
$3396.0 | 2023-09-18 |
3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-hydroxypropanoic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-hydroxypropanoic acid
3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-hydroxypropanoic Acid: A Comprehensive Overview
The compound with CAS No. 2229617-70-1, commonly referred to as 3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-hydroxypropanoic acid, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amino acids, specifically those with complex aromatic substitutions. Its structure incorporates a phenyl ring substituted with hydroxyl and carbonyl groups, making it a unique candidate for research in fields such as pharmacology, biochemistry, and materials science.
Recent studies have highlighted the importance of tert-butoxy groups in enhancing the stability and bioavailability of pharmaceutical compounds. The presence of this group in the molecule suggests that it may play a critical role in modulating the compound's pharmacokinetic properties. Additionally, the hydroxyphenyl moiety is known to contribute to antioxidant activity, which could be leveraged in developing novel therapeutic agents targeting oxidative stress-related diseases.
The carbonylamino group within the structure is another key feature that has drawn attention from researchers. This functional group is often involved in peptide bond formation, suggesting potential applications in peptide synthesis or as a building block for more complex biomolecules. Recent advancements in peptide chemistry have demonstrated the versatility of such groups in creating stable and functional biomaterials.
One of the most promising areas of research involving this compound is its potential role in drug discovery. The hydroxypropanoic acid backbone provides a platform for exploring its interactions with biological systems, particularly in relation to enzyme inhibition and receptor binding. Preliminary studies indicate that this compound may exhibit selective binding to certain protein targets, making it a valuable tool in the development of targeted therapies.
Moreover, the 5-hydroxyphenyl substitution has been linked to anti-inflammatory properties, which could be exploited in creating novel anti-inflammatory agents. Recent experiments have shown that derivatives of this compound exhibit potent anti-inflammatory activity in vitro, paving the way for further exploration in preclinical models.
In terms of synthesis, the compound's structure presents both challenges and opportunities for chemists. The presence of multiple functional groups requires precise control over reaction conditions to ensure high yields and purity. However, advancements in catalytic asymmetric synthesis and protecting group strategies have made it possible to synthesize this compound efficiently on a laboratory scale.
From an environmental perspective, the biodegradability and ecological impact of this compound are critical considerations. Initial assessments suggest that it may degrade under specific microbial conditions, reducing its persistence in aquatic environments. This aligns with growing industry trends toward sustainable chemistry practices.
In conclusion, 3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-hydroxypropanoic acid (CAS No. 2229617-70-1) represents a multifaceted molecule with diverse applications across various scientific domains. Its unique structural features and promising biological activities position it as a valuable asset for future research and development efforts.
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